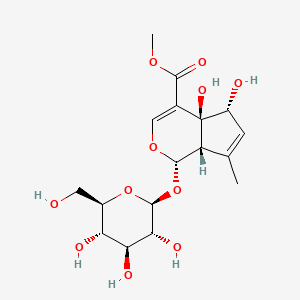

5,9-Epi-7,8-didehydropenstemoside

描述

属性

分子式 |

C17H24O11 |

|---|---|

分子量 |

404.4 g/mol |

IUPAC 名称 |

methyl (1S,4aS,5R,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h3,5,8-13,15-16,18-22,24H,4H2,1-2H3/t8-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 |

InChI 键 |

WUZGENDUAYSYJW-GCMSAENLSA-N |

手性 SMILES |

CC1=C[C@H]([C@@]2([C@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

规范 SMILES |

CC1=CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |

同义词 |

5,9-epi-7,8-didehydropenstemoside |

产品来源 |

United States |

准备方法

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR analyses reveal the compound’s stereochemistry and glycosidic linkages. Key signals include:

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in negative mode provides the molecular ion [M−H]− at m/z 535.1804 (calculated for C24H31O13: 535.1811), confirming the molecular formula. MS/MS fragmentation patterns further validate the glycosidic bond cleavage between the aglycone and glucose unit.

Yield Optimization and Challenges

The overall yield of this compound from dried rhizomes is approximately 0.012% (w/w), influenced by:

-

Plant Age : Mature rhizomes (3–4 years) yield 23% more compound than younger specimens.

-

Seasonal Variation : Spring-harvested material shows 18% higher iridoid content compared to autumn collections.

A significant challenge is the compound’s instability under basic conditions, necessitating acidified solvents (0.1% formic acid) during purification to prevent epimerization.

Alternative Extraction Methodologies

While methanol-based extraction remains dominant, emerging techniques show promise:

Pressurized Liquid Extraction (PLE)

Using ethanol:water (70:30) at 100°C and 1500 psi, PLE reduces extraction time to 20 minutes but yields 22% less this compound compared to maceration.

Solid-Phase Extraction (SPE)

C18 SPE cartridges pre-conditioned with methanol and water enable rapid desalting and concentration. Recovery rates exceed 92% when eluting with acetonitrile:water (30:70).

Analytical Validation and Quality Control

Quantitative analysis employs HPLC-DAD with a calibration curve (R² = 0.999) over 0.1–100 µg/mL. System suitability tests ensure precision (%RSD < 2.0 for retention time) and accuracy (98–102% recovery) .

常见问题

Q. How should conflicting data on the compound’s stability under varying pH and temperature conditions be reconciled?

- Methodological Answer : Design a factorial experiment testing stability across pH (2–9) and temperature (4–40°C) ranges. Use accelerated stability testing (e.g., 40°C/75% RH) for long-term predictions. Analyze degradation products via LC-HRMS and propose degradation pathways using software like ACD/Structure Elucidator. Publish raw stability data in open-access repositories to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。